5-Butylisatin
Overview
Description
5-Butylisatin, also known as 5-butyl-1H-indole-2,3-dione, is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of isatin, which is an indole derivative .
Synthesis Analysis
Isatin and its derivatives, including this compound, are synthetically versatile substrates. They can form a wide range of heterocyclic structures . The synthesis of isatin-based compounds, especially in water and aqueous media, has been a focus of recent research .
Molecular Structure Analysis
The molecular structure of this compound consists of a 12 carbon ©, 13 hydrogen (H), 1 nitrogen (N), and 2 oxygen (O) atoms . The molecular weight of this compound is 203.2371 .
Chemical Reactions Analysis
Isatin and its derivatives, including this compound, can participate in a wide range of synthetic reactions . They can be used as raw materials in the synthesis of various heterocyclic structures .
Scientific Research Applications
Impact on Carbohydrate Metabolism
- 5-Butylisatin has been studied for its effects on carbohydrate metabolism. Research on rat tissues showed that this compound, along with other isatin derivatives, can alter the content of lactate, pyruvate, and glycogen in liver tissue. These changes are particularly notable under oxygen-deficient conditions, suggesting a role for this compound in the metabolic processes of liver tissue and skeletal muscles under specific conditions (Garalene & Mazhilis, 1984).
Inhibition of Human Enzyme Activity
- Studies have shown that compounds structurally related to this compound, like butyltins, can inhibit human enzyme activities. For instance, tributyltin, a butyltin compound, has been observed to inhibit human 5α-reductase types 1 and 2, which are crucial for androgen metabolism. This suggests potential implications of butyltin compounds, including this compound, in influencing human hormonal functions and possibly contributing to developmental disorders in the reproductive system (Doering et al., 2002).
Effects on Natural Killer Cells
- Another area of research involves examining the impact of butyltin compounds on human natural killer (NK) cells. Compounds like dibutyltin have been studied for their effects on the expression of functionally relevant cell surface markers in human NK cells. This research is significant for understanding the immunotoxic potential of butyltins in humans, as NK cells play a crucial role in the body's defense against tumors and viral infections (Odman-Ghazi, Hatcher, & Whalen, 2003).
Potential in Cancer Therapy
- The derivatives of this compound, such as 5-Nitroisatin, have been investigated for their role as inhibitors of enzymes like CDK2, which are targets in anti-cancer therapies. These studies are part of broader efforts to develop new treatments for cancer, exploring the use of isatin-based compounds as competitive inhibitors of ATP (Czeleń, Szefler, & Skotnicka, 2023).
Synthesis and Cytotoxic Studies
- Research on 5-phenylisatin derivatives, which are related to this compound, has shown promising results in cytotoxic studies against human leukemia cells. These derivatives have also been evaluated for their anti-migration and anti-angiogenic effects, indicating their potential use in cancer treatment (Zhang et al., 2018).
Properties
IUPAC Name |
5-butyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-8-5-6-10-9(7-8)11(14)12(15)13-10/h5-7H,2-4H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJKTTWCGNQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171410 | |
Record name | 5-Butylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18331-71-0 | |
Record name | 5-Butylisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Butylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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